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Compound Name: Renzapride hydrochloride

Cat. No.: B1680515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Renzapride is a substituted benzamide with a dual pharmacological action as a potent 5-

hydroxytryptamine type 4 (5-HT4) receptor full agonist and a 5-HT3 receptor antagonist.[1][2]

[3] This unique profile has positioned it as a gastrointestinal prokinetic agent investigated for

conditions such as irritable bowel syndrome with constipation (IBS-C) and diabetic

gastroparesis.[3][4][5] Understanding the structure-activity relationship (SAR) of Renzapride is

crucial for the rational design of new chemical entities with improved potency, selectivity, and

pharmacokinetic properties. This technical guide provides a comprehensive overview of the

SAR of Renzapride hydrochloride, supported by quantitative data, detailed experimental

protocols, and visualizations of key biological and experimental pathways.

Core Structure and Pharmacological Activity
Renzapride's chemical structure, 4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-

methoxybenzamide, is the foundation of its dual activity.[6] The molecule can be dissected into

three key pharmacophoric elements:

The Substituted Benzamide Moiety: This aromatic core is crucial for binding to both 5-HT3

and 5-HT4 receptors. The substitution pattern, particularly the 4-amino, 5-chloro, and 2-

methoxy groups, plays a significant role in modulating affinity and efficacy at these receptors.

The Amide Linker: This linker connects the benzamide core to the basic amine moiety and its

rigidity and orientation are important for proper receptor interaction.
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The Azabicyclononane Moiety: This bulky, basic bicyclic system is a key determinant of

Renzapride's affinity and selectivity. Its conformation and the orientation of the nitrogen lone

pair are critical for receptor binding.

Quantitative Structure-Activity Relationship Data
The following table summarizes the available quantitative data on the binding affinity of

Renzapride and its derivatives at serotonin receptors. This data is primarily derived from in vitro

radioligand binding inhibition studies.[2]

Compound Receptor Species Ki (nM)

(±)-Renzapride 5-HT3 Human 17

5-HT4 Guinea-pig 477

(+)-Renzapride 5-HT3 Human >10,000

5-HT4 Guinea-pig 2,754

(-)-Renzapride 5-HT3 Human 13

5-HT4 Guinea-pig 316

(±)-Renzapride N-

oxide
5-HT3 Human 4,365

5-HT4 Guinea-pig >10,000

Key SAR Insights from the Data:

Stereoselectivity: There is a clear stereochemical preference for the (-)-enantiomer of

Renzapride at both 5-HT3 and 5-HT4 receptors, with the (-)-enantiomer exhibiting

significantly higher affinity than the (+)-enantiomer.[2]

Metabolism: The major metabolite, Renzapride N-oxide, demonstrates a dramatically lower

affinity for both receptors, indicating that N-oxidation is a deactivating metabolic pathway.[2]

Receptor Selectivity: Racemic Renzapride displays a higher affinity for the 5-HT3 receptor

compared to the 5-HT4 receptor.[2]
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Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. Below

are protocols for key experiments used to characterize the activity of Renzapride and its

analogues.

Radioligand Binding Assay for 5-HT3 and 5-HT4
Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the competitive inhibition of a radiolabeled ligand's binding to 5-HT3 and

5-HT4 receptors by Renzapride and its analogues.

Materials:

Membrane preparations from cells expressing human 5-HT3 receptors or from guinea-pig

striatum for 5-HT4 receptors.

Radioligand: [3H]-GR65630 for 5-HT3 receptors; [3H]-GR113808 for 5-HT4 receptors.

Test compounds (Renzapride and analogues) at various concentrations.

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Wash buffer (ice-cold incubation buffer).

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

Incubation: In a microplate, combine the membrane preparation, radioligand (at a

concentration close to its Kd), and varying concentrations of the test compound. For

determining non-specific binding, a high concentration of a known, unlabeled ligand (e.g.,

granisetron for 5-HT3) is used.
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Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time

to reach binding equilibrium (e.g., 60 minutes).

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the

bound from the free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC50 value (the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Preparation

Assay Data Analysis

Membrane Preparation

Incubation
(Membrane + Radioligand + Test Compound)Radioligand Solution

Test Compound Dilutions

Rapid Filtration Washing Scintillation Counting Calculate Specific Binding Plot % Inhibition vs. [Compound] Determine IC50 Calculate Ki (Cheng-Prusoff)
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Radioligand Binding Assay Workflow.
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Functional Bioassay for 5-HT4 Receptor Agonism:
Isolated Guinea Pig Colon Preparation
This ex vivo assay assesses the functional activity of a compound as a 5-HT4 receptor agonist

by measuring its ability to induce relaxation in a pre-contracted intestinal muscle strip.[7]

Objective: To determine the potency (EC50) and efficacy of Renzapride and its analogues as 5-

HT4 receptor agonists.

Materials:

Guinea pig colon.

Krebs solution (physiological salt solution).

Carbachol or KCl to pre-contract the tissue.

Test compounds (Renzapride and analogues) at various concentrations.

Organ bath with a force transducer.

Data acquisition system.

Procedure:

Tissue Preparation: Dissect the guinea pig colon and mount a segment of the longitudinal

muscle in an organ bath containing oxygenated Krebs solution at 37°C.

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.

Contraction: Induce a stable contraction of the muscle strip by adding a contractile agent like

carbachol or a high concentration of KCl to the bath.

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the

test compound to the organ bath in a cumulative manner, increasing the concentration

stepwise.
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Measurement: Record the relaxation of the muscle strip at each concentration using a force

transducer.

Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation.

Plot the percentage of relaxation against the logarithm of the test compound concentration to

generate a concentration-response curve. Determine the EC50 (the concentration of the

agonist that produces 50% of its maximal effect) and the maximum effect (Emax) from this

curve.

Electrophysiology Assay for 5-HT3 Receptor
Antagonism: Whole-Cell Patch-Clamp
This in vitro assay measures the ability of a compound to inhibit the ion current induced by the

activation of 5-HT3 receptors, which are ligand-gated ion channels.[8]

Objective: To determine the potency (IC50) of Renzapride and its analogues as 5-HT3 receptor

antagonists.

Materials:

A cell line stably expressing human 5-HT3 receptors (e.g., HEK293 cells).

External and internal solutions for patch-clamping.

5-HT (agonist).

Test compounds (Renzapride and analogues).

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).

Procedure:

Cell Culture: Culture the cells expressing 5-HT3 receptors.

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

Clamp the cell membrane at a negative holding potential (e.g., -60 mV).
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Agonist Application: Apply a short pulse of 5-HT to the cell to evoke an inward current

mediated by the 5-HT3 receptors.

Antagonist Application: Pre-incubate the cell with a specific concentration of the test

compound for a set period.

Inhibition Measurement: During the incubation with the test compound, apply another pulse

of 5-HT and record the resulting current.

Concentration-Response: Repeat steps 4 and 5 with different concentrations of the test

compound.

Data Analysis: Measure the peak amplitude of the 5-HT-evoked current in the absence and

presence of the antagonist. Calculate the percentage of inhibition for each concentration of

the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist

concentration to determine the IC50.

Signaling Pathways and Logical Relationships
5-HT4 Receptor Agonist Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like Renzapride initiates a G-protein-coupled

signaling cascade that ultimately leads to smooth muscle relaxation and increased

gastrointestinal motility.
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5-HT4 Receptor Agonist Signaling Cascade.
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5-HT3 Receptor Antagonist Mechanism of Action
Renzapride acts as an antagonist at the 5-HT3 receptor, a ligand-gated ion channel. By

blocking this receptor, Renzapride prevents the nausea- and vomiting-inducing signals

mediated by serotonin.
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5-HT3 Receptor Antagonism by Renzapride.

Discussion of Structure-Activity Relationships
While a comprehensive SAR study with a wide range of Renzapride analogues is not publicly

available, key insights can be drawn from the existing data and the broader medicinal

chemistry literature on benzamide-based 5-HT3/4 ligands.
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The Benzamide Core: The 4-amino and 5-chloro substituents are common features in many

potent 5-HT3 antagonists and 5-HT4 agonists, suggesting their importance in anchoring the

ligand in the receptor binding pockets. The 2-methoxy group is also crucial, as its removal or

alteration often leads to a significant loss of affinity. It is hypothesized that the oxygen of the

methoxy group and the nitrogen of the 4-amino group can act as hydrogen bond acceptors

and donors, respectively.

The Azabicyclononane Moiety: This rigid, basic moiety is a key feature for high affinity. Its

conformational rigidity likely pre-organizes the molecule into a favorable conformation for

receptor binding, reducing the entropic penalty of binding. The nitrogen atom in this ring

system is protonated at physiological pH, forming a crucial ionic interaction with an acidic

residue (e.g., aspartate) in the binding pocket of both 5-HT3 and 5-HT4 receptors. The

stereochemistry of the attachment of the amide linker to this ring system is critical, as

evidenced by the significant difference in affinity between the enantiomers of Renzapride.

Future Directions for SAR Studies: To further elucidate the SAR of Renzapride, future studies

could focus on:

Systematic modification of the benzamide substituents: Replacing the chloro, methoxy,

and amino groups with other substituents of varying size, electronics, and hydrogen

bonding capabilities.

Alteration of the azabicyclononane ring: Exploring other bicyclic or monocyclic basic

amines to probe the spatial requirements of the binding pocket.

Modification of the amide linker: Investigating the effect of linker length, rigidity, and

composition on receptor affinity and selectivity.

By systematically applying these modifications and evaluating the resulting compounds in the

described binding and functional assays, a more complete picture of the structure-activity

relationship of Renzapride can be developed, paving the way for the design of next-generation

gastrointestinal prokinetic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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